![molecular formula C11H15BrO2 B1443460 1-(3-Bromopropoxy)-3-ethoxybenzene CAS No. 134347-05-0](/img/structure/B1443460.png)
1-(3-Bromopropoxy)-3-ethoxybenzene
Overview
Description
1-(3-Bromopropoxy)-3-ethoxybenzene, or BPE, is an important organic compound used in a variety of scientific research applications. It is a colorless, flammable liquid that is miscible with water and has a sweet, pungent odor. BPE is used in a variety of industries, including pharmaceutical, agrochemical, and petrochemical. It is also used in the synthesis of other organic compounds.
Scientific Research Applications
Synthesis of Chalcone Derivatives
1-(3-Bromopropoxy)-3-ethoxybenzene: is used in the synthesis of chalcone derivatives. These derivatives are synthesized and characterized by techniques such as 1H NMR and HRMS . The crystalline structures of some compounds are further characterized by X-ray crystal diffraction . Chalcones have applications in non-linear optics, dye manufacture, and supramolecular chemistry .
Pharmaceutical Applications
Some chalcone derivatives synthesized from 1-(3-Bromopropoxy)-3-ethoxybenzene have shown inhibitory activity on α-glucosidase , an enzyme relevant in diabetes research . This suggests potential pharmaceutical applications in the development of anti-diabetic medications.
Material Science
The compound’s derivatives can be used in material science, particularly in the development of new materials with specific optical properties. This is due to their applications in non-linear optics, which is crucial for creating advanced materials for optical devices .
Dye Manufacturing
In the field of dye manufacturing, 1-(3-Bromopropoxy)-3-ethoxybenzene derivatives can be utilized to develop new dyes with unique properties. This is particularly relevant for creating dyes with specific absorption and emission characteristics .
Supramolecular Chemistry
Chalcone derivatives from 1-(3-Bromopropoxy)-3-ethoxybenzene are used in supramolecular chemistry to create complex structures with unique chemical and physical properties. These structures have potential applications in catalysis, drug delivery, and the design of molecular machines .
Enzyme Modulation
Research has shown that certain derivatives can modulate the activity of enzymes like α-glucosidase. This modulation is crucial for understanding enzyme mechanisms and for the development of enzyme inhibitors or activators for therapeutic purposes .
properties
IUPAC Name |
1-(3-bromopropoxy)-3-ethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-2-13-10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZODYNGEMNBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-3-ethoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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